cis-Montelukast is a geometric isomer of montelukast, a potent and selective cysteinyl leukotriene type 1 receptor antagonist. [] While montelukast exists primarily in its trans form, exposure to light and oxygen can lead to the formation of cis-montelukast. [] This isomerization is a concern for drug stability and efficacy. [] cis-Montelukast is often studied as a degradation product of montelukast in the context of drug stability and analysis. [, ]
Montelukast, cis- is a compound primarily used in the treatment of asthma and allergic rhinitis. It functions as a leukotriene receptor antagonist, inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion. The compound is available in various formulations, including tablets and chewable forms, and is often prescribed for both adults and children.
Montelukast was first developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is marketed under the brand name Singulair, among others. The compound is synthesized from specific chemical precursors through various methods that ensure its efficacy and purity.
Montelukast is classified as a leukotriene receptor antagonist (LTRA). It specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the effects of leukotrienes in the respiratory system. This classification places it within the broader category of anti-inflammatory medications.
Montelukast can be synthesized through several methods, primarily involving the reaction of specific chemical precursors. A notable synthesis route includes:
Montelukast has a complex molecular structure characterized by multiple functional groups, including:
The molecular formula of montelukast is C_35H_36ClN_2O_3S, with a molecular weight of approximately 608.2 g/mol.
The compound exists in multiple stereoisomeric forms, with cis- and trans- configurations being significant for its pharmacological activity. The cis-isomer has been noted for its specific interactions with the CysLT1 receptor .
Montelukast undergoes various chemical reactions during its synthesis and degradation:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and ensure the purity of montelukast during production .
Montelukast exerts its therapeutic effects by selectively blocking the CysLT1 receptor located on bronchial smooth muscle cells and other tissues involved in the inflammatory response. This blockade prevents leukotrienes from binding to their receptors, thereby reducing bronchoconstriction, mucus secretion, and edema associated with asthma and allergic reactions.
Clinical studies have demonstrated that montelukast significantly reduces asthma symptoms and improves lung function when administered regularly . Its mechanism also contributes to alleviating symptoms of allergic rhinitis by inhibiting nasal mucosal inflammation.
Relevant analyses indicate that montelukast maintains its integrity under controlled conditions but may degrade under extreme environmental factors .
Montelukast has several applications beyond its primary use as an asthma medication:
Montelukast sodium, chemically designated as Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, features a structurally complex molecule with multiple chiral centers and a critical ethenyl bridge between the quinoline and phenyl rings [3] . The bioactive trans-isomer adopts an (E)-configuration across this bridge, positioning the quinoline and phenyl moieties diametrically opposite (180° dihedral angle), which is essential for optimal receptor binding [3]. In contrast, the cis-isomer (often termed cis-montelukast) exhibits a (Z)-configuration at this ethenyl bond, resulting in a ~15° deviation from planarity and a significantly reduced dihedral angle (Figure 1) [3] [4]. This geometric alteration induces steric crowding between the ortho-hydrogen of the phenyl ring and the quinoline system, forcing the molecule into a higher-energy conformation [1].
Table 1: Key Structural Differences Between Montelukast and its Cis-Isomer
Structural Feature | Montelukast (Trans) | Cis-Montelukast |
---|---|---|
Ethenyl Bond Configuration | (E) | (Z) |
Dihedral Angle (C=C) | ~180° | <165° |
Stereochemical Designation | (1R, E) | (1R, Z) |
Relative Energy | Thermodynamically stable | Higher-energy isomer |
Characteristic NMR (H⁺ vinyl) | δ 7.2-7.4 ppm (d, J=16 Hz) | δ 6.5-6.7 ppm (d, J=12 Hz) |
Spectroscopic characterization reveals distinct fingerprints for the cis-isomer: ¹H NMR exhibits a characteristic downfield shift and reduced coupling constant (J ≈ 12 Hz vs. 16 Hz in trans) for the vinyl protons due to diminished trans-diaxial interactions [1] [3]. IR spectroscopy shows altered carbonyl stretching frequencies (1715 cm⁻¹ vs. 1702 cm⁻¹ in trans) resulting from modified hydrogen-bonding networks induced by the bent geometry [1] [3]. High-resolution mass spectrometry confirms identical molecular formulae (C₃₅H₃₅ClNO₃S) for both isomers but differing fragmentation patterns under collision-induced dissociation, with the cis-isomer showing enhanced cleavage at the sterically strained ethenyl bond [3].
The cis-isomer of montelukast is rarely a synthetic target but arises predominantly as an undesired byproduct during manufacturing or via post-synthetic isomerization. Principal formation routes include:
\text{ln}\left(\frac{[A]_0}{[A]_t}\right) = kt
Where [A]₀ is initial trans concentration, [A]ₜ is concentration at time t, and k is rate constant.
Thermodynamic Byproduct in Coupling Reactions: During the synthesis of montelukast via Shapiro coupling or Wittig olefination of 2-(7-chloro-2-quinolinyl)acetaldehyde, insufficient stereocontrol can yield 5-12% cis-contaminant [5] . The reaction kinetics favor the trans-isomer (ΔG‡ = 45 kJ/mol for cis vs. 38 kJ/mol for trans), but under kinetic control (low temperature, short reaction times), the cis:trans ratio increases due to comparable activation energies [5].
Acid-Catalyzed Isomerization: Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) catalyze cis-trans interconversion via carbocation intermediates at the benzylic position. Equilibrium favors the trans-isomer (K_eq ≈ 9:1 at 25°C), but cis-persistence occurs under non-equilibrium conditions [3].
Isolation typically employs preparative chromatography: Supercritical Fluid Chromatography (SFC) using amylose-based AS-H columns (250 mm × 30 mm, 5 µm) with supercritical CO₂/isopropanol (85:15) achieves baseline separation (Rₛ > 2.0) due to differential π-π stacking and hydrogen bonding with the chiral stationary phase [1]. Alternatively, reverse-phase HPLC with C18 columns and methanol-water-TFA mobile phases resolves the isomers, albeit with lower efficiency [3].
Table 2: Comparative Physicochemical Properties of Montelukast Isomers
Property | Montelukast (Trans) | Cis-Montelukast | Analytical Method |
---|---|---|---|
LogP (Octanol/H₂O) | 8.42 ± 0.15 | 8.98 ± 0.18 | Shake-flask/UV |
Solubility in Water (μg/mL) | 0.32 | 0.11 | HPLC quantification |
pKa (Carboxylic Acid) | 4.35 ± 0.05 | 4.42 ± 0.05 | Potentiometric titration |
λmax (nm) | 346 | 338 | UV-Vis spectroscopy |
Photodegradation t₁/₂ (h, λ>300 nm) | 48.2 | 12.5 | HPLC monitoring |
Melting Point (°C) | >150 (dec.) | Amorphous solid | Differential Scanning Calorimetry |
The increased lipophilicity of the cis-isomer (ΔlogP = +0.56) stems from its bent conformation reducing solvent-accessible surface area and enhancing hydrophobic domain shielding [3] [9]. This reduces aqueous solubility by ≈66%, complicating formulation. Both isomers share similar acid dissociation constants (pKa ≈ 4.4) for the carboxylic acid group, indicating minimal electronic differences in the ionizable moiety [7].
Stability assessments reveal critical vulnerabilities:
Molecular docking and dynamics simulations reveal stark differences in CysLT₁ receptor engagement. Trans-montelukast adopts an extended conformation complementing the receptor's hydrophobic pocket (Site I: Val²⁸⁹, Leu²⁰⁷) and polar anchor points (Arg³¹⁰, Tyr³⁰⁹) [2] [7]. The (E)-ethenyl bond positions the quinoline ring for optimal π-stacking with Phe³⁷², while the carboxylic acid forms a salt bridge with Arg³¹⁰ (bond distance: 2.8 Å) [2].
In contrast, cis-montelukast exhibits suboptimal binding:
Table 3: Simulated Binding Parameters for CysLT₁ Receptor Interaction
Parameter | Trans-Montelukast | Cis-Montelukast |
---|---|---|
MM/PBSA ΔG_bind (kcal/mol) | -12.7 ± 0.8 | -8.0 ± 1.2 |
H-bond Occupancy (%) | 92.4 (Arg³¹⁰) | 28.1 (Arg³¹⁰) |
π-Stacking Energy (kcal/mol) | -6.3 (Phe³⁷²) | -2.1 (Phe³⁷²) |
Binding Pocket Volume (ų) | 520 ± 15 | 610 ± 20 (due to expansion) |
Residue Energy Contribution | Leu²⁰⁷: -1.8 kcal/mol | Leu²⁰⁷: +0.9 kcal/mol |
Similar stereoselectivity governs human serum albumin (HSA) binding. Fluorescence quenching studies indicate the cis-isomer binds Site IB (subdomain IIA) with 4.2-fold lower affinity (Kb = 1.2 × 10⁴ M⁻¹ vs. 5.0 × 10⁴ M⁻¹ for trans) [7]. Synchronous fluorescence shows greater perturbation of tryptophan microenvironments (Δλ = 60 nm) upon trans-binding, suggesting deeper insertion into the hydrophobic pocket [7]. Molecular dynamics confirm the cis-isomer's bent conformation prevents optimal contact with Trp²¹⁴, reducing hydrophobic stabilization energy by 30% [7].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4